molecular formula C11H7ClF3N3OS B2612594 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide CAS No. 881444-30-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide

Cat. No.: B2612594
CAS No.: 881444-30-0
M. Wt: 321.7
InChI Key: WFTCEKNHRIWQQV-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a thiadiazole ring and a carboxamide group

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide involves several steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiocarbonyl diimidazole to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable oxidizing agent to yield the desired thiadiazole compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals .

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act on thymidylate synthase, an enzyme involved in DNA synthesis, thereby affecting cell proliferation .

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3OS/c1-5-9(20-18-17-5)10(19)16-8-4-6(11(13,14)15)2-3-7(8)12/h2-4H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTCEKNHRIWQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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